molecular formula C8H14N4 B13533877 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine

Cat. No.: B13533877
M. Wt: 166.22 g/mol
InChI Key: OZGDJZDEKVBKFB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine (CAS: 1018166-01-2) is a bicyclic amine derivative featuring a 1,2,4-triazole ring substituted with an ethyl group and a cyclopropane ring linked via a methylene bridge. The compound’s molecular formula is C₈H₁₃N₅, with an average molecular weight of 179.23 g/mol (inferred from structural analogs in and ).

Potential intermediates like (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 215868-81-8, ) could be pivotal in its synthesis.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H14N4/c1-2-12-7(10-6-11-12)5-8(9)3-4-8/h6H,2-5,9H2,1H3

InChI Key

OZGDJZDEKVBKFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be anhydrous toluene or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or cyclopropane ring.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Commercial Status Key Applications/Notes
Target Compound (1018166-01-2) C₈H₁₃N₅ Cyclopropane-amine + ethyl-triazole 179.23 Discontinued Potential intermediate for drug design
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine (1015846-51-1) C₆H₁₂N₄ Ethyl-triazole + ethylamine chain 140.19 Available (ChemSpider ID: 21927867) Simpler structure; lacks cyclopropane rigidity
1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine (1339634-69-3) C₉H₁₆N₄ Cyclopropyl-triazole + methylpropylamine 180.25 Available (Hairui Chem) Cyclopropane fused to triazole; N-methylation enhances lipophilicity
(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine (1550388-42-5) C₇H₁₄N₄ Isopropyl-triazole + chiral ethylamine 154.21 Available (Parchem) Chiral center may improve target selectivity
1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine (Discontinued) C₉H₁₆N₆ Ethyl-triazole + piperazine ring 208.27 Discontinued Piperazine moiety introduces basicity; discontinued due to synthesis challenges

Key Findings

Impact of Cyclopropane Rigidity
The target compound’s cyclopropane ring introduces conformational constraints absent in linear analogs like 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine (). This rigidity may enhance binding affinity in drug-receptor interactions but complicates synthesis, contributing to its discontinued status .

Substituent Effects on Bioactivity N-Methylation: The N-methyl group in 1339634-69-3 () increases lipophilicity (logP ~1.2 vs. Chiral Centers: The (1R)-configured amine in 1550388-42-5 () demonstrates the importance of stereochemistry in optimizing pharmacokinetic profiles.

Synthesis Challenges
Cyclopropane-containing compounds often require specialized reagents (e.g., diethylzinc/diiodomethane for ring closure). The discontinued status of the target compound and its piperazine analog () suggests scalability issues or instability under standard conditions.

Applications in Drug Development
Similar compounds are used as pharmaceutical intermediates (). For example, (1S)-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride () is a chiral building block for kinase inhibitors. The target compound’s structural uniqueness positions it for niche applications in CNS or antimicrobial agents, though further optimization is needed.

Biological Activity

1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structural Characteristics

The compound features a cyclopropanamine core linked to an ethyl-substituted 1H-1,2,4-triazole. The triazole ring is known for its stability and ability to form hydrogen bonds, which significantly contributes to its biological interactions.

Biological Activity Overview

The biological activities of compounds containing triazole rings have been extensively studied. The following sections summarize key findings related to the biological activity of 1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)cyclopropan-1-amine.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar triazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.6 µg/mL
Compound BEscherichia coli31.25 µg/mL
Compound CSalmonella enteritidis31.25 µg/mL

These findings suggest that the presence of the triazole ring may enhance the antimicrobial efficacy of the compounds.

Antiviral Activity

The triazole moiety has been associated with antiviral properties as well. Studies have demonstrated that certain triazole-containing compounds can inhibit viral replication effectively.

In a study examining various triazole derivatives against HIV-1, it was found that modifications to the triazole structure led to increased potency. For example, a derivative with a specific substitution pattern exhibited an IC50 value of 1.2 µM compared to 6 µM for the parent compound .

Anticancer Activity

Triazoles have also been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation across various cell lines.

Table 2: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)
Compound DHeLa (Cervical Carcinoma)9.6 ± 0.7
Compound ECEM (T-Lymphocyte)41 ± 3

The data indicates that structural modifications in the triazole framework can lead to significant changes in anticancer activity.

The mechanisms through which triazole derivatives exert their biological effects include:

  • Inhibition of Enzyme Activity : Some studies suggest that triazoles can inhibit specific enzymes involved in cellular processes, thus affecting cell growth and proliferation.
  • Interference with Viral Replication : Triazoles may disrupt viral replication pathways by targeting viral enzymes or host cell factors necessary for viral life cycles.

Case Studies

Several case studies highlight the potential applications of triazole-containing compounds in therapeutic contexts:

  • HIV Inhibition : A study demonstrated that a triazole derivative showed promise in inhibiting HIV replication in vitro, with structural modifications leading to enhanced potency against resistant strains .
  • Anticancer Efficacy : Research involving various cancer cell lines indicated that specific triazole derivatives not only inhibited cell growth but also induced apoptosis in cancerous cells .

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